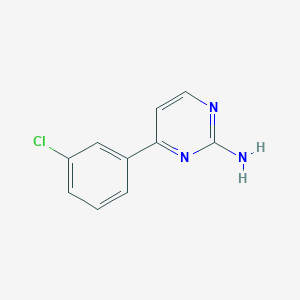

4-(3-Chlorophenyl)pyrimidin-2-amine

描述

4-(3-Chlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine typically involves the reaction of 3-chloroaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-chloroaniline with a pyrimidine-2,4,6-trione under basic conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

4-(3-Chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides and amines, respectively .

科学研究应用

Anticancer Activity

One of the primary applications of 4-(3-Chlorophenyl)pyrimidin-2-amine is in cancer research. Studies have shown that this compound exhibits potent inhibitory activity against specific protein kinases that are crucial for cancer cell proliferation and survival. For instance, it has been identified as a potential inhibitor of kinases such as PfGSK3 and PfPK6, which are considered novel drug targets in the fight against malaria and may also have implications in cancer therapy .

Case Studies

- Kinase Inhibition : Research indicates that this compound effectively inhibits cell growth in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound's ability to selectively target kinases makes it a promising candidate for targeted cancer therapies .

- Mechanism of Action : In vitro studies have demonstrated that the compound interacts with key signaling pathways involved in tumor growth. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor size and proliferation rates .

Potential as a Scaffold for Drug Development

The unique structure of this compound allows it to serve as a scaffold for the development of new therapeutic agents. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets in oncology.

作用机制

The mechanism of action of 4-(3-Chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .

相似化合物的比较

Similar Compounds

- 4-(4-Chlorophenyl)pyrimidin-2-amine

- 4-(2-Chlorophenyl)pyrimidin-2-amine

- 4-(3-Bromophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Chlorophenyl)pyrimidin-2-amine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

生物活性

The compound 4-(3-Chlorophenyl)pyrimidin-2-amine is a member of the pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9ClN2

- Molecular Weight : 192.64 g/mol

- IUPAC Name : this compound

The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their effectiveness against various cancer cell lines. In one study, a series of pyrimidine derivatives were synthesized and tested for their antiproliferative activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results demonstrated that specific substitutions on the pyrimidine ring could significantly enhance cytotoxicity, with IC50 values indicating effective inhibition of cell growth ( ).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 15.0 |

| This compound | A549 | 12.5 |

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been explored. In particular, compounds with a similar structure have shown activity against various pathogens, including fungi and bacteria. For example, derivatives were tested against Mycobacterium tuberculosis and exhibited notable antifungal activity against several strains ( ). The mechanism of action is believed to involve interference with microbial cell wall synthesis or enzyme inhibition.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival pathways.

- Receptor Modulation : It might act as a modulator for various receptors, influencing cellular signaling pathways.

- DNA Interaction : Pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various pyrimidine derivatives, researchers synthesized multiple analogs and evaluated their effects on cancer cell lines. The study found that modifications at the 3-position of the phenyl ring significantly affected the anticancer activity, highlighting structure-activity relationships (SARs) that could guide future drug design ( ).

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds revealed that certain derivatives exhibited strong antifungal and antitubercular activities. These findings suggest that this compound could be a lead compound for developing new antimicrobial agents ( ).

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(3-chlorophenyl)pyrimidin-2-amine, and how is its structural integrity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a Suzuki coupling may be used to introduce the chlorophenyl group to the pyrimidine core. Post-synthesis, characterization involves:

- IR spectroscopy : Peaks at ~3398 cm⁻¹ (N-H stretch) and ~1655 cm⁻¹ (C=N/C=C stretch) confirm amine and aromatic groups .

- NMR spectroscopy : Key signals include δ 5.29 ppm (NH₂, singlet) and aromatic proton multiplets at δ 7.16–7.74 ppm. NMR shows resonances at 104.4 ppm (C-5) and 163–164 ppm (pyrimidine carbons) .

- Elemental analysis : Matches theoretical C/H/N percentages to verify purity.

Q. How are overlapping aromatic proton signals resolved in the NMR analysis of this compound derivatives?

- Methodology : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., HSQC, HMBC) to decouple overlapping signals. For example, HMBC correlations between NH₂ protons and C-2/C-4 pyrimidine carbons can confirm assignments .

Q. What purification techniques are effective for isolating this compound after synthesis?

- Methodology : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock4 predict the binding interactions of this compound with biological targets?

- Methodology :

Prepare the ligand (compound) and receptor (target protein) files, ensuring proper protonation states.

Define a grid box around the active site (e.g., kinase ATP-binding pocket).

Run docking simulations with flexible sidechains to account for receptor conformational changes.

Analyze binding poses using metrics like binding energy (ΔG) and hydrogen-bonding interactions .

- Example : Docking studies for pyrimidine derivatives targeting CDK2 revealed critical hydrophobic interactions with Leu83 and Val18 residues .

Q. What methodologies are used in 3D-QSAR studies to correlate structural features of this compound derivatives with antileukemic activity?

- Methodology :

Generate a molecular alignment of derivatives using common scaffolds.

Calculate steric, electrostatic, and hydrophobic field descriptors (e.g., CoMFA, CoMSIA).

Build a PLS regression model to correlate descriptors with IC₅₀ values.

Validate the model using leave-one-out cross-validation () .

- Key Insight : Electron-withdrawing groups (e.g., Cl) at the 3-position enhance activity by modulating electron density on the pyrimidine ring .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

- Methodology :

Grow single crystals via slow evaporation (e.g., DCM/methanol).

Collect diffraction data using a synchrotron or lab-source diffractometer.

Solve the structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least squares).

Address challenges like disorder using restraints (e.g., SIMU/DELU in SHELXL) .

- Example : A derivative showed a planar pyrimidine ring with a dihedral angle of 15.2° relative to the chlorophenyl group, influencing π-π stacking in the solid state .

Q. What strategies validate the purity and identity of this compound in pharmacological studies?

- Methodology :

- HPLC : Retention time matching (>95% purity, C18 column, acetonitrile/water gradient).

- Mass spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₀H₈ClN₃: 210.04; observed: 210.1 .

- Thermal analysis : DSC/TGA to confirm melting point (~200–220°C) and decomposition profile .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

- Resolution :

- Compare solvent (DMSO-d₆ vs. CDCl₃) and concentration effects.

- Re-examine coupling constants (e.g., NH₂ protons may show variable splitting due to exchange broadening) .

- Cross-validate with NMR or DFT-calculated shifts.

Q. Methodological Tables

Table 1 : Key NMR Assignments for this compound

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH₂ | 5.29 | Singlet | Pyrimidine C-2 amine |

| H-5 | ~7.16–7.74 | Multiplet | Merged with aromatic protons |

| H-arom | 7.16–7.74 | Multiplet | Chlorophenyl and morpholinophenyl |

Table 2 : AutoDock4 Parameters for Docking Studies

| Parameter | Value |

|---|---|

| Grid box size | 60 × 60 × 60 Å |

| Number of runs | 100 |

| Energy range | 4 kcal/mol |

| Flexible residues | Lys33, Asp86 |

属性

IUPAC Name |

4-(3-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXBPDWBNXTLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694984 | |

| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913322-47-1 | |

| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。